molecular formula C19H15BrClN3O3S B5118403 N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide

Cat. No.: B5118403
M. Wt: 480.8 g/mol
InChI Key: MWOACFOZGFNQDQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a chloropyridinyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 5-chloropyridine-2-sulfonyl chloride under controlled conditions to form the sulfamoyl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated or fluorinated derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide
  • 4-bromo-N-(5-chloropyridin-2-yl)benzamide

Uniqueness

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3S/c1-12-2-3-13(19(25)23-16-7-4-14(20)5-8-16)10-17(12)28(26,27)24-18-9-6-15(21)11-22-18/h2-11H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOACFOZGFNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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